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molecular formula C9H7F3N2O B600113 IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)- CAS No. 167884-04-0

IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)-

Cat. No. B600113
M. Wt: 216.163
InChI Key: XPNMJJZGAKCLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404707B2

Procedure details

From 2e (yield: 54%); mp 118-120° C.; IR (KBr) 3400-3100, 1225, 1163 cm−1; 1H NMR (400 MHz, CDCl3) δ 5.06 (s, 2H), 6.95 (t, 1H, J=7 Hz), 7.31 (d, 1H, J=7 Hz), 7.92 (s, 1H), 8.11 (d, 1H, J=7 Hz); 13C NMR (100 MHz, CDCl3) δ 61.7, 111.9, 114.0, 121.5 (d, 1JF-C=267 Hz), 123.3, 125.2, 131.0, 135.4 (q, 2JF-C=39 Hz), 144.4; MS m/z 216 (M+, 50), 215 (100), 195 (25), 187 (20), 167 (29).
Name
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
( 100 )
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 25 )
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0 (± 1) mol
Type
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Reaction Step Four
[Compound]
Name
( 20 )
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0 (± 1) mol
Type
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Reaction Step Five
[Compound]
Name
( 29 )
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0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[N:4]=[C:5]2[C:10]([C:11](OCC)=[O:12])=[CH:9][CH:8]=[CH:7][N:6]2[CH:16]=1.[K+].[Br-]>>[OH:12][CH2:11][C:10]1[C:5]2[N:6]([CH:16]=[C:3]([C:2]([F:18])([F:17])[F:1])[N:4]=2)[CH:7]=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1N=C2N(C=CC=C2C(=O)OCC)C1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 25 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 29 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OCC=1C=2N(C=CC1)C=C(N2)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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